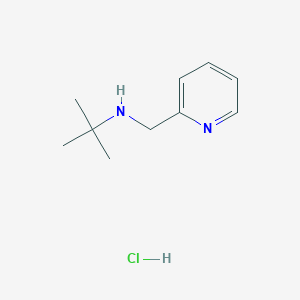
1-Benzyl-1H-1,2,3-triazole-5-carbaldehyde
Vue d'ensemble
Description
1-Benzyl-1H-1,2,3-triazole-5-carbaldehyde is a compound that has been synthesized and studied for its potential biological activities . It is a derivative of 1,2,3-triazole, a class of bioactive molecules known for their significant pharmacological activities .
Synthesis Analysis
The synthesis of 1-Benzyl-1H-1,2,3-triazole-5-carbaldehyde involves a click reaction of substituted benzylazide with 5-ethynyl-4-methyl-2-substituted phenylthiazole . The starting compounds were synthesized from the corresponding thiazole aldehyde using the Ohira-Bestmann reagent .Molecular Structure Analysis
The structure of 1-Benzyl-1H-1,2,3-triazole-5-carbaldehyde was determined by spectral analysis . The compound contains a 1,2,3-triazole ring, a benzyl group, and a carbaldehyde group .Chemical Reactions Analysis
The compound has been involved in reactions for the synthesis of new series of biologically active compounds . These reactions have led to the creation of derivatives with potential antimicrobial and antitubercular activities .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-Benzyl-1H-1,2,3-triazole-5-carbaldehyde are determined by its molecular structure. The compound has a molecular weight of 235.284 Da . Its NMR spectra provide information about its chemical structure .Applications De Recherche Scientifique
Drug Discovery
1,2,3-triazoles, which include 1-Benzyl-1H-1,2,3-triazole-5-carbaldehyde, have found broad applications in drug discovery . They are part of essential building blocks like amino acids, nucleotides, etc. Many prominent medicinal compounds having a 1,2,3-triazole core are available in the market .
Organic Synthesis
1,2,3-triazoles are used extensively in organic synthesis . They exhibit high chemical stability and are usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature .
Polymer Chemistry
1,2,3-triazoles are used in polymer chemistry due to their strong dipole moment and hydrogen bonding ability . These features make the substituted 1,2,3-triazole motif structurally resembling to the amide bond, mimicking an E or a Z amide bond .
Supramolecular Chemistry
1,2,3-triazoles have applications in supramolecular chemistry . They are used in the development of new materials and structures at the molecular level .
Bioconjugation
1,2,3-triazoles are used in bioconjugation, a chemical strategy to form a stable covalent link between two molecules . They are used to create new biological entities or to modify existing ones .
Chemical Biology
1,2,3-triazoles are used in chemical biology for the study of biological systems using chemical techniques, tools, and methods . They are used in the design and synthesis of molecules that have biological effects .
Fluorescent Imaging
1,2,3-triazoles are used in fluorescent imaging, a technique used to visualize cellular components . They are used to create fluorescent probes for imaging biological structures .
Anticancer Agent
1-Benzyl-1H-1,2,3-triazole-5-carbaldehyde has shown potential as an anticancer agent . In a study, compound 5g, which incorporates 1-Benzyl-1H-1,2,3-triazole-5-carbaldehyde, exhibited strong cytotoxicity against three human cancer cell lines .
Mécanisme D'action
Target of Action
The primary targets of 1-Benzyl-1H-1,2,3-triazole-5-carbaldehyde are acetylcholine esterase (AChE) and tubulin . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, and is a known target for Alzheimer’s disease treatment . Tubulin is a protein that forms microtubules, which are essential for cell division and structure .
Mode of Action
1-Benzyl-1H-1,2,3-triazole-5-carbaldehyde interacts with its targets by inhibiting their function. It inhibits AChE, preventing the breakdown of acetylcholine, thereby increasing its concentration . It also binds to the colchicine binding site of tubulin, inhibiting its polymerization and disrupting cell division .
Biochemical Pathways
The inhibition of AChE leads to an increase in acetylcholine levels, affecting the cholinergic neurotransmission pathway . The disruption of tubulin polymerization affects the cell cycle, particularly mitosis, leading to cell death .
Pharmacokinetics
Its molecular weight (21624 g/mol) suggests it may have good bioavailability .
Result of Action
The inhibition of AChE can potentially alleviate symptoms of Alzheimer’s disease by increasing acetylcholine levels . The disruption of tubulin polymerization can lead to cell death, making this compound potentially useful as an anticancer agent .
Orientations Futures
The future research directions for 1-Benzyl-1H-1,2,3-triazole-5-carbaldehyde could involve further exploration of its biological activities and potential applications. For instance, its derivatives have shown promising antitubercular and antimicrobial activities , suggesting that it could serve as a lead compound for the development of new antimicrobial agents .
Propriétés
IUPAC Name |
3-benzyltriazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O/c14-8-10-6-11-12-13(10)7-9-4-2-1-3-5-9/h1-6,8H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDPCHGJCSNRESP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=CN=N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-1H-1,2,3-triazole-5-carbaldehyde | |
CAS RN |
139454-85-6 | |
| Record name | 1-benzyl-1H-1,2,3-triazole-5-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![{4-[2-(Pyrrolidin-1-yl)ethoxy]phenyl}methanamine](/img/structure/B1285225.png)

